molecular formula C22H35N5 B14682595 N~2~-(2-Phenylethyl)-6-undecyl-1,3,5-triazine-2,4-diamine CAS No. 30084-12-9

N~2~-(2-Phenylethyl)-6-undecyl-1,3,5-triazine-2,4-diamine

Cat. No.: B14682595
CAS No.: 30084-12-9
M. Wt: 369.5 g/mol
InChI Key: VUQGFIAHRHVEIH-UHFFFAOYSA-N
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Description

N~2~-(2-Phenylethyl)-6-undecyl-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring substituted with a phenylethyl group and an undecyl chain. Triazine derivatives are known for their diverse applications in various fields, including agriculture, medicine, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2-Phenylethyl)-6-undecyl-1,3,5-triazine-2,4-diamine typically involves the reaction of 2-phenylethylamine with a triazine derivative under controlled conditions. One common method involves the use of a triazine precursor, such as cyanuric chloride, which reacts with 2-phenylethylamine and undecylamine in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

N~2~-(2-Phenylethyl)-6-undecyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N~2~-(2-Phenylethyl)-6-undecyl-1,3,5-triazine-2,4-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N2-(2-Phenylethyl)-6-undecyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and inhibit their activity, leading to disrupted cellular processes. For example, it may inhibit enzymes involved in DNA replication, thereby preventing cell division and proliferation. The phenylethyl group enhances its ability to penetrate cell membranes, while the undecyl chain provides hydrophobic interactions that stabilize its binding to target proteins .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Phenylethyl)acetamide
  • N-(2-Phenylethyl)maleimide
  • Phenethylamine derivatives

Uniqueness

N~2~-(2-Phenylethyl)-6-undecyl-1,3,5-triazine-2,4-diamine is unique due to its combination of a triazine ring with both a phenylethyl group and an undecyl chain. This unique structure imparts specific chemical and biological properties that are not observed in simpler phenethylamine derivatives. The presence of the triazine ring allows for versatile chemical modifications, while the phenylethyl and undecyl groups enhance its biological activity and membrane permeability .

Properties

CAS No.

30084-12-9

Molecular Formula

C22H35N5

Molecular Weight

369.5 g/mol

IUPAC Name

2-N-(2-phenylethyl)-6-undecyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C22H35N5/c1-2-3-4-5-6-7-8-9-13-16-20-25-21(23)27-22(26-20)24-18-17-19-14-11-10-12-15-19/h10-12,14-15H,2-9,13,16-18H2,1H3,(H3,23,24,25,26,27)

InChI Key

VUQGFIAHRHVEIH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC1=NC(=NC(=N1)NCCC2=CC=CC=C2)N

Origin of Product

United States

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